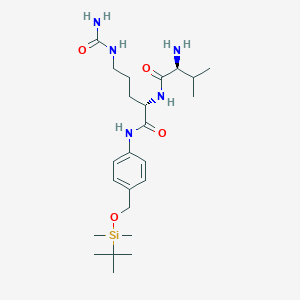
(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyldimethylsilyl group, an amino acid derivative, and a ureido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of functional groups, formation of amide bonds, and introduction of the tert-butyldimethylsilyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to improved yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and ureido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives and ureido-containing molecules. Examples include:
- (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide
- This compound
Uniqueness
The presence of the tert-butyldimethylsilyl group, in particular, enhances its stability and reactivity in various chemical processes .
Eigenschaften
Molekularformel |
C24H43N5O4Si |
|---|---|
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C24H43N5O4Si/c1-16(2)20(25)22(31)29-19(9-8-14-27-23(26)32)21(30)28-18-12-10-17(11-13-18)15-33-34(6,7)24(3,4)5/h10-13,16,19-20H,8-9,14-15,25H2,1-7H3,(H,28,30)(H,29,31)(H3,26,27,32)/t19-,20-/m0/s1 |
InChI-Schlüssel |
GFLUZYWIOXHYRH-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















